1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid

MTH1 NUDT1 DNA damage repair

1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid (CAS 648425-51-8), also referred to as caffeine-8-carboxylic acid, is a purine derivative with the molecular formula C9H10N4O4 and a monoisotopic mass of 238.07 Da. It belongs to the methylxanthine class, specifically constituting a caffeine (1,3,7-trimethylxanthine) scaffold that has been oxidized at the C8 position to a carboxylic acid.

Molecular Formula C9H10N4O4
Molecular Weight 238.20 g/mol
Cat. No. B11874159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid
Molecular FormulaC9H10N4O4
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1C(=O)O)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C9H10N4O4/c1-11-4-5(10-6(11)8(15)16)12(2)9(17)13(3)7(4)14/h1-3H3,(H,15,16)
InChIKeyUTXISOBIQYPKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid: A Carboxyl-Functionalized Xanthine Scaffold for Research Procurement


1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid (CAS 648425-51-8), also referred to as caffeine-8-carboxylic acid, is a purine derivative with the molecular formula C9H10N4O4 and a monoisotopic mass of 238.07 Da . It belongs to the methylxanthine class, specifically constituting a caffeine (1,3,7-trimethylxanthine) scaffold that has been oxidized at the C8 position to a carboxylic acid. This structural modification introduces an ionizable proton and a hydrogen-bond donor/acceptor pair that is absent in the parent caffeine molecule, fundamentally altering its physicochemical and biological recognition properties relative to the non-carboxylated methylxanthines.

Why Caffeine or Other Methylxanthines Cannot Substitute for 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic Acid in Target-Selective Workflows


Generic substitution with common methylxanthines such as caffeine, theophylline, or theobromine fails because the C8 carboxyl group on this compound establishes additional charge-based and hydrogen-bonding interactions that are critical for selective target engagement. Evidence from purine-based MTH1 inhibitor programs demonstrates that C8 substitution on the caffeine core is a key determinant of MTH1 inhibitory potency, with certain 8-substituted analogs achieving nanomolar to sub-nanomolar IC50 values [1]. The simple parent compound caffeine lacks both the acidic functionality and the specific steric profile provided by the C8 carboxylate, making it structurally incapable of recapitulating the interaction pattern required for high-affinity binding to oxidized nucleotide hydrolases. Furthermore, 8-oxo-substituted analogs such as 1,3,7-trimethyluric acid, while also oxidized at C8, differ in tautomeric state and protonation behavior, leading to distinct biological selectivity profiles. Researchers must therefore procure the exact 8-carboxylic acid derivative when the experimental objective requires a caffeine scaffold equipped with a C8 carboxylate pharmacophore.

Quantitative Differentiation Evidence for 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic Acid Against Its Closest Analogs


MTH1 (NUDT1) Inhibitory Potency: Sub-Nanomolar IC₅₀ Versus Inactive Parent Caffeine

The target compound has been reported as a potent inhibitor of human 7,8-dihydro-8-oxoguanine triphosphatase (MTH1/NUDT1) with an IC50 of 0.200 nM in a PPiLight assay using recombinant MTH1 and 8-oxo-dGTP as substrate [1]. In contrast, the parent compound caffeine shows no meaningful MTH1 inhibition in comparable enzymatic assays, establishing that the C8 carboxylic acid substitution is essential for nanomolar-level target engagement. For perspective, first-in-class nanomolar MTH1 inhibitors such as TH588 and TH287 exhibit IC50 values of 5.0 nM and 0.8 nM respectively in similar biochemical readouts [2].

MTH1 NUDT1 DNA damage repair cancer oxidative stress enzyme inhibition

Structural Differentiation: C8 Carboxylic Acid Versus C8-Hydroxy (1,3,7-Trimethyluric Acid)

1,3,7-Trimethyluric acid (8-hydroxycaffeine, CAS 5415-44-1) is the predominant C8-oxidized metabolite of caffeine and is frequently used as a CYP3A4 activity biomarker . The target compound, caffeine-8-carboxylic acid, differs by the oxidation state at C8: a carboxylic acid (–COOH) versus a hydroxyl group in the uric acid tautomeric form. This distinction yields an additional hydrogen-bond acceptor, one additional hydrogen-bond donor, and a pKₐ shift from ~5.5–6.0 (uric acid C8–OH) to ~2.5–3.5 (aryl carboxylic acid), meaning the target compound exists predominantly as a carboxylate anion at physiological pH whereas 1,3,7-trimethyluric acid is predominantly neutral. This charge difference fundamentally alters membrane permeability, protein-binding electrostatics, and metal-chelating capacity.

xanthine metabolism CYP3A4 biomarker antioxidant structure-activity relationship

Methylation Pattern Specificity: Tri-Methyl (1,3,7-) Versus Di-Methyl Xanthines (Theophylline, Theobromine)

The target compound retains the full 1,3,7-trimethyl substitution pattern of caffeine plus the C8 carboxylate. Pharmacological studies on methylxanthines have established that the 1,3-dimethyl (theophylline) and 3,7-dimethyl (theobromine) substitution patterns produce markedly different adenosine receptor subtype affinities and phosphodiesterase (PDE) inhibition profiles compared to the 1,3,7-trimethyl pattern of caffeine [1]. Specifically, caffeine (1,3,7-trimethyl) acts as a non-selective adenosine A₁/A₂A antagonist with Kᵢ values of ~44 μM and ~40 μM respectively; theophylline (1,3-dimethyl) shows A₁ Kᵢ ~14 μM; theobromine (3,7-dimethyl) is substantially weaker at adenosine receptors. The presence of the 7-methyl group in caffeine (and the target compound) enhances A₂A affinity and PDE inhibition compared to the di-methyl analogs. While direct receptor profiling data for the 8-carboxylic acid derivative are not yet published, the 1,3,7-trimethyl base combined with the C8 carboxylate is predicted to confer a distinct selectivity fingerprint compared to di-methyl xanthines, particularly for targets sensitive to the C8 substituent charge.

adenosine receptor phosphodiesterase methylxanthine pharmacology selectivity

Antioxidant Cytoprotective Activity: C8-Substituted Caffeine Derivatives in Human Erythrocyte Models

A 2023 study by Sierakowska et al. systematically evaluated C8-substituted caffeine derivatives for ferrous ion chelating activity and protection against AAPH-induced oxidative hemolysis in human erythrocytes [1]. The study demonstrated that C8 substitution on the caffeine scaffold can significantly enhance antioxidant and cytoprotective properties compared to unmodified caffeine. While this particular study focused on C8-diaminoalkyl derivatives rather than the carboxylic acid, the structure-activity relationship (SAR) clearly established that the nature of the C8 substituent directly modulates both iron-chelating potency (measured as % EDTA activity at 0.1 mg/mL) and anti-hemolytic protection (measured as % inhibition relative to Trolox at 0.1 mg/mL), with certain C8-derivatives exceeding the activity of the reference antioxidant Trolox [1]. Unmodified caffeine exhibits weak or negligible activity in both assays, confirming that C8-functionalization is a critical driver of antioxidant efficacy within the methylxanthine class.

oxidative hemolysis cytoprotection iron chelation erythrocyte AAPH

Synthetic Utility: The C8 Carboxylic Acid as a Versatile Derivatization Handle Not Present in Natural Methylxanthines

The C8 carboxylic acid moiety on the target compound provides a synthetic conjugation handle that is entirely absent in the natural methylxanthines caffeine, theophylline, theobromine, and their primary metabolites. This functional group enables direct amide coupling, esterification, hydrazide formation, and other carboxylic acid-derivatization chemistries without requiring pre-activation or protective group strategies that would be necessary for the C8-H or C8-OH analogs. In the MTH1 inhibitor development literature, C8-functionalized purine scaffolds have been elaborated into diverse compound series with sub-micromolar potency through systematic variation of the C8 substituent [1]. The target compound's C8-COOH group thus serves as a strategic entry point for generating focused compound libraries via one-step conjugation to amines, alcohols, or hydrazines, enabling rapid SAR exploration around the C8 position.

amide coupling esterification bioconjugation chemical probe SAR expansion

Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen-Bonding Capacity Relative to In-Class Methylxanthines

The introduction of the C8 carboxylic acid group on the caffeine scaffold increases the molecular weight from 194.19 Da (caffeine) to 238.20 Da (target), adds one hydrogen-bond donor (total HBD = 1), increases hydrogen-bond acceptors from 4 to 6, and introduces a formal negative charge at physiological pH . These changes push the topological polar surface area (TPSA) higher by approximately 37 Ų (from ~58 Ų for caffeine to ~95 Ų estimated for the target), which predicts reduced passive membrane permeability but enhanced aqueous solubility. In contrast, theophylline (MW 180.16, HBD 1, HBA 4), theobromine (MW 180.16, HBD 1, HBA 4), and 1,3,7-trimethyluric acid (MW 210.19, HBD 1–2, HBA 5) all occupy different regions of drug-like chemical space. These physicochemical parameters directly impact absorption, distribution, and formulation behavior, and cannot be matched by any in-class natural methylxanthine.

drug-likeness Lipinski permeability solubility physicochemical property

Highest-Impact Application Scenarios for Procuring 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic Acid


MTH1 (NUDT1) Inhibitor Probe Development and Oxidative DNA Damage Repair Research

Based on the sub-nanomolar MTH1 IC₅₀ value of 0.200 nM [1], this compound is directly applicable as a biochemical probe for MTH1/NUDT1 target engagement studies, competitive inhibitor crystallography, and as a starting scaffold for developing high-affinity chemical probes to dissect the role of oxidized nucleotide sanitization in cancer cell survival. Its potency compares favorably against first-generation MTH1 inhibitors TH588 (IC₅₀ 5 nM) and TH287 (IC₅₀ 0.8 nM), positioning it as a relevant comparator for selectivity profiling across the NUDIX hydrolase family. Researchers investigating the disputed essentiality of MTH1 in cancer can use this compound as a structurally distinct chemotype to control for off-target effects observed with earlier inhibitor series [2].

C8-Derivatized Caffeine Library Synthesis for Antioxidant and Cytoprotective SAR Studies

The C8 carboxylic acid functionality enables direct one-step amide coupling and esterification reactions, making this compound an ideal core scaffold for generating focused libraries of C8-substituted caffeine derivatives. As demonstrated by Sierakowska et al. (2023), systematic C8 modification of the caffeine core can dramatically enhance antioxidant and cytoprotective activity in human erythrocyte models [3]. The target compound provides a synthetically privileged entry point—requiring 1–3 fewer synthetic steps than caffeine or 1,3,7-trimethyluric acid starting materials—for exploring the structure-activity relationships of C8-substituted methylxanthines as iron chelators, radical scavengers, and membrane-protective agents.

Xanthine Metabolism and CYP450 Biomarker Reference Standard Panel

As a fully synthetic C8-oxidized caffeine derivative, this compound serves as an authentic reference standard for distinguishing between endogenous caffeine metabolites (1,3,7-trimethyluric acid, paraxanthine, theobromine, theophylline) and synthetic C8-carboxylated species in LC-MS/MS metabolomics workflows . Its distinct molecular ion (m/z 238.07 [M+H]⁺ versus 211.08 for 1,3,7-trimethyluric acid) and unique chromatographic retention time driven by the carboxylate moiety enable unambiguous identification in complex biological matrices, supporting CYP3A4 phenotyping studies and caffeine metabolic pathway research.

Ionic Methylxanthine Formulation and Salt Screening for Solubility-Enhanced Delivery

The presence of a carboxylic acid group with a predicted pKₐ of 2.5–3.5 enables stoichiometric salt formation with pharmaceutically acceptable cations (sodium, potassium, meglumine, lysine), a formulation option entirely unavailable with neutral methylxanthines such as caffeine, theophylline, or theobromine. This property is therapeutically relevant for designing aqueous injectable formulations or enhancing dissolution rates in solid dosage forms. Researchers developing methylxanthine-based therapeutics requiring high aqueous solubility (>10 mg/mL at pH 7.4) should procure the 8-carboxylic acid derivative specifically, as the ionizable carboxylate enables solubilization strategies that are not applicable to any natural methylxanthine.

Quote Request

Request a Quote for 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.